methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound with the molecular formula C24H19I2N3O3 and a molecular weight of 651.246 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety substituted with iodine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps, starting with the preparation of the carbazole core. The synthetic route often includes:
Iodination of Carbazole:
Formation of Propanoyl Derivative: The carbazole derivative is then reacted with a propanoyl chloride to form the propanoyl carbazole intermediate.
Hydrazonoyl Formation: The propanoyl carbazole is further reacted with hydrazine to form the hydrazonoyl derivative.
Esterification: Finally, the hydrazonoyl derivative is esterified with methyl 4-benzoate to yield the target compound.
Chemical Reactions Analysis
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with molecular targets through its carbazole core and iodine substituents. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, influencing various biochemical pathways and molecular targets .
Comparison with Similar Compounds
METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE can be compared with other carbazole derivatives, such as:
3,6-Dibromo-9H-carbazole: Similar in structure but with bromine substituents instead of iodine.
3,6-Dimethoxy-9H-carbazole: Features methoxy groups instead of iodine, affecting its electronic properties.
4-(9H-Carbazol-9-yl)benzoic acid: Lacks the iodine substituents and the propanoyl hydrazonoyl group, making it less complex.
Properties
Molecular Formula |
C24H19I2N3O3 |
---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(3,6-diiodocarbazol-9-yl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H19I2N3O3/c1-32-24(31)16-4-2-15(3-5-16)14-27-28-23(30)10-11-29-21-8-6-17(25)12-19(21)20-13-18(26)7-9-22(20)29/h2-9,12-14H,10-11H2,1H3,(H,28,30)/b27-14+ |
InChI Key |
PYIWVQOTKBJJER-MZJWZYIUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.